molecular formula C13H15ClN4O B2810105 1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea CAS No. 1251609-71-8

1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Cat. No. B2810105
CAS RN: 1251609-71-8
M. Wt: 278.74
InChI Key: TXFNWEFBPYCPHT-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea, also known as CM-579, is a synthetic compound that has been the subject of extensive scientific research in recent years. This molecule belongs to a class of compounds called ureas, which have been found to have a wide range of biological activities. We will also explore future directions for research on this promising compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of imidazole urea derivatives, including compounds similar to "1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea," involves complex reactions yielding compounds with potential biological activities. These synthesis processes often aim to explore the structural and functional diversity of imidazole-containing compounds. For example, studies have detailed the synthesis of novel imidazole ureas/carboxamides with potential antimicrobial properties, showcasing the methodological diversity and the importance of structural characterization in identifying promising biological activities (V. Rani et al., 2014).

Biological Activities

Research on imidazole urea derivatives has revealed a range of biological activities, indicating the potential for various applications. These activities include antimicrobial effects, as demonstrated in the synthesis and evaluation of novel imidazole ureas/carboxamides. Such studies highlight the therapeutic potential of these compounds, underscoring the importance of further research to uncover their full range of applications (V. Rani et al., 2014).

Molecular Interactions and Mechanisms

The interaction of imidazole-based compounds with biological targets is a key area of interest. For instance, the structural analysis of human heme oxygenase-1 complexed with an imidazole-based inhibitor provides insights into the molecular mechanisms underlying the inhibition process. This research is critical for designing more effective inhibitors by understanding how these compounds bind to and influence their targets (Mona N. Rahman et al., 2008).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2-methylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O/c1-10-15-6-8-18(10)9-7-16-13(19)17-12-5-3-2-4-11(12)14/h2-6,8H,7,9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFNWEFBPYCPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

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